2,3,7-Trimethylocta-1,6-dien-3-ol
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Overview
Description
2,3,7-Trimethylocta-1,6-dien-3-ol is a chemical compound with the molecular formula C11H20O. It is a monoterpenoid that is octa-1,6-diene substituted by methyl groups at positions 2, 3, and 7, and a hydroxy group at position 3. This compound is known for its pleasant scent and is commonly found in various plants and essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethylocta-1,6-dien-3-ol can be achieved through several methods. One common synthetic route involves the reaction of 3,7-dimethylocta-1,6-dien-3-ol with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems. The process includes the methylation of precursor compounds followed by purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,7-Trimethylocta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3,7-Trimethylocta-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its antimicrobial and antifungal properties, making it useful in developing new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance industry due to its pleasant scent, and in the production of flavoring agents
Mechanism of Action
The mechanism of action of 2,3,7-Trimethylocta-1,6-dien-3-ol involves its interaction with various molecular targets and pathways. It is known to exert its effects by binding to specific receptors and enzymes, leading to the modulation of biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,6-dien-3-ol (Linalool): Shares a similar structure but lacks the methyl group at position 2.
3,3,7-Trimethylocta-1,6-diene: Similar structure but lacks the hydroxy group at position 3
Uniqueness
2,3,7-Trimethylocta-1,6-dien-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its additional methyl group at position 2 and hydroxy group at position 3 contribute to its unique reactivity and applications compared to similar compounds .
Properties
IUPAC Name |
2,3,7-trimethylocta-1,6-dien-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(2)7-6-8-11(5,12)10(3)4/h7,12H,3,6,8H2,1-2,4-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUBJKWMVWSKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C(=C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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